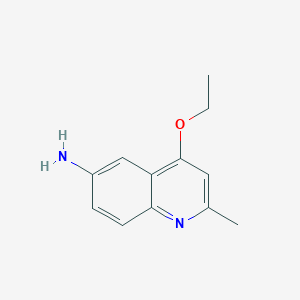

4-Ethoxy-2-methylquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

657391-67-8 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-ethoxy-2-methylquinolin-6-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-5-4-9(13)7-10(11)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

XMYRAKYETFBGIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=C(C=CC2=NC(=C1)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy 2 Methylquinolin 6 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Ethoxy-2-methylquinolin-6-amine, specific resonances are expected that correspond to each unique proton environment in the molecule. The analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity) allows for the assignment of each signal to its respective protons.

The spectrum would feature signals for the aromatic protons on the quinoline (B57606) core, the protons of the methyl group at position 2, the ethoxy group at position 4, and the amine group at position 6. The aromatic region would show distinct signals for the protons at positions 3, 5, 7, and 8. The ethoxy group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group at C2 would appear as a sharp singlet, and the amine protons at C6 would likely be a broad singlet, the signal of which can be influenced by solvent and concentration. uncw.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | 6.3 - 6.5 | Singlet (s) | 1H |

| H5 | 7.2 - 7.4 | Doublet (d) | 1H |

| H7 | 7.0 - 7.2 | Doublet of Doublets (dd) | 1H |

| H8 | 7.5 - 7.7 | Doublet (d) | 1H |

| C2-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| C4-O-CH₂-CH₃ | 4.0 - 4.2 | Quartet (q) | 2H |

| C4-O-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | 3H |

| C6-NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which has 12 carbon atoms, 12 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, assuming no coincidental overlap of chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline structures and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 90 - 95 |

| C4 | 165 - 170 |

| C4a | 148 - 152 |

| C5 | 120 - 125 |

| C6 | 140 - 145 |

| C7 | 115 - 120 |

| C8 | 125 - 130 |

| C8a | 140 - 145 |

| C2-CH₃ | 20 - 25 |

| C4-O-CH₂-CH₃ | 60 - 65 |

| C4-O-CH₂-CH₃ | 14 - 16 |

Deuterium (B1214612) Exchange Studies for Active Protons

Deuterium (D₂O) exchange is a simple yet powerful NMR experiment used to identify labile protons, such as those in hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups. mdpi.com When a sample of this compound is shaken with a few drops of D₂O, the active protons of the C6-amine group will exchange with deuterium atoms from the heavy water.

This exchange results in the disappearance of the corresponding proton signal from the ¹H NMR spectrum. uncw.edu The broad singlet attributed to the -NH₂ protons would vanish, providing definitive confirmation of its assignment. This technique is particularly useful for distinguishing amine protons from other signals in a complex spectrum. nih.gov The rate of this exchange can be influenced by factors such as temperature and the pH of the solution. mdpi.comcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like quinoline derivatives. researchgate.netnih.gov In positive ion mode ESI-MS, the analyte is typically protonated, forming a quasi-molecular ion [M+H]⁺. For this compound, this technique would be expected to produce a strong signal corresponding to the protonated molecule.

An advantage of ESI-MS is that it generally induces minimal fragmentation, meaning the most abundant ion observed is often the [M+H]⁺ ion, which directly provides the molecular weight of the compound. nih.gov Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to reveal characteristic fragmentation patterns of the quinoline core and its substituents. nih.govljmu.ac.uk

Molecular Ion Peak Identification

The molecular ion peak is the signal in a mass spectrum that corresponds to the intact molecule, having lost only one electron (in the case of Electron Ionization, EI-MS) or gained a proton (in ESI-MS). The molecular formula for this compound is C₁₂H₁₄N₂O.

The nominal molecular weight is calculated using the integer mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), which is 202 Da. The exact (monoisotopic) mass is 202.1106 Da.

In an ESI-MS spectrum, the primary peak of interest would be the protonated molecule [M+H]⁺ at an m/z value of 203.1184. libretexts.org The identification of this peak is the first step in mass spectral interpretation, confirming the molecular formula. youtube.com According to the nitrogen rule, a molecule with an even nominal molecular weight (202 Da) must contain an even number of nitrogen atoms, which is consistent with the two nitrogen atoms in the structure of this compound. libretexts.orgyoutube.com

Table 3: Molecular Weight and Expected Mass Spectrometry Peaks for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Nominal Mass | 202 Da |

| Monoisotopic Mass | 202.1106 Da |

| Expected [M]⁺• Peak (EI-MS) | m/z 202 |

| Expected [M+H]⁺ Peak (ESI-MS) | m/z 203 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. The spectrum for this compound would be expected to display characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.

The primary amine (-NH₂) group on the quinoline ring gives rise to distinct absorption bands. In the gas phase or dilute solutions, free N-H absorption occurs in the 3400 to 3500 cm⁻¹ region. libretexts.orglibretexts.org

N-H Stretching: Primary amines typically exhibit two well-defined peaks resulting from asymmetric and symmetric N-H stretching vibrations. youtube.com For aromatic amines, these absorptions are generally found at slightly higher frequencies (by 40 to 70 cm⁻¹) compared to aliphatic amines. libretexts.orglibretexts.orgmsu.edu Therefore, this compound is predicted to show two bands in the 3500-3300 cm⁻¹ range. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

N-H Bending: Primary amines also display characteristic bending vibrations. A strong "scissoring" absorption is typically observed in the 1650 to 1550 cm⁻¹ range. libretexts.orglibretexts.org A broader, out-of-plane "wagging" absorption can also appear between 650 and 900 cm⁻¹. libretexts.orglibretexts.org

The stretching vibration of the carbon-nitrogen bond connecting the amine group to the aromatic quinoline ring is another key diagnostic feature. For aromatic amines, the C-N stretching absorption typically appears as a strong band in the 1350 to 1200 cm⁻¹ region. libretexts.orglibretexts.orgmsu.edu This band, in conjunction with the N-H vibrations, provides strong evidence for the aminoquinoline structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium-Weak |

| Primary Aromatic Amine | N-H Scissoring (Bending) | 1650 - 1550 | Strong |

| Aromatic C-N | C-N Stretch | 1350 - 1200 | Strong |

| Primary Aromatic Amine | N-H Wagging (Bending) | 900 - 650 | Broad, Medium |

| Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C In-ring Stretch | 1600 - 1400 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. It is particularly useful for analyzing compounds containing chromophores, such as the aromatic quinoline system.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the quinoline nucleus, which are influenced by the attached auxochromic groups (the -NH₂ and -OC₂H₅ groups).

π-π Transitions:* The extended π-conjugated system of the quinoline ring gives rise to intense absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net For the parent quinoline molecule, these transitions are well-documented. acs.orgnih.gov The presence of electron-donating groups like the amine and ethoxy substituents typically causes a bathochromic shift (red shift) to longer wavelengths.

n-π Transitions:* The nitrogen atom of the quinoline ring, the nitrogen of the amine group, and the oxygen of the ethoxy group all possess non-bonding electrons (lone pairs). These can undergo lower-energy n → π* transitions. youtube.com These transitions are generally much weaker in intensity than π-π* transitions. youtube.com The absorption bands for quinoline derivatives typically appear between 360-410 nm, which can be attributed to charge transfer between the imine and the aromatic system. researchgate.net

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Wavelength Range |

| π → π | π bonding to π antibonding | Quinoline Aromatic System | ~250 - 350 nm |

| n → π | Non-bonding to π antibonding | Quinoline N, Amine N, Ether O | ~350 - 420 nm |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For organic compounds like quinoline derivatives, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for purity determination and isolation.

HPLC utilizes a column containing a solid adsorbent material (stationary phase) and a liquid solvent (mobile phase) to separate the components of a mixture. It is a standard method for the analysis and purification of quinoline derivatives. noveltyjournals.com

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Purity Assessment: The purity of a sample of this compound can be determined by injecting a solution into the HPLC system. An ideal, pure sample would yield a single, sharp peak in the resulting chromatogram. The presence of multiple peaks indicates impurities. The purity of synthesized quinoline derivatives is often confirmed to be ≥95% by HPLC analysis. nih.gov

Detection: Due to the strong UV absorbance of the quinoline ring system, a UV detector is the most common and sensitive method for detecting these compounds as they elute from the column. researchgate.net

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase that retains analytes via hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Polar solvent system to elute compounds. A gradient (changing composition over time) is often used to efficiently separate components with different polarities. |

| Additives | Formic Acid or TMDAP | Can be added to the mobile phase to improve peak shape and control the ionization state of the amine. sielc.com |

| Detector | UV-Vis Detector (e.g., at 254 nm or 316 nm) | Highly sensitive detection based on the strong UV absorbance of the quinoline chromophore. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS studies detailing the fragmentation patterns, retention times, or mass-to-charge ratios for this compound were identified in the public domain. This analytical technique would be crucial for identifying the compound in complex mixtures and elucidating its structure based on its mass spectrum.

Elemental Analysis for Compositional Confirmation

Similarly, no published data from elemental analysis (such as Carbon, Hydrogen, and Nitrogen content) for this compound could be located. This analysis is fundamental for confirming the empirical formula of a synthesized compound by comparing the experimentally determined elemental composition with the theoretical values.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies of Quinoline (B57606) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding and predicting how a potential drug molecule might interact with its biological target. openmedicinalchemistryjournal.com

The interaction between a ligand, such as a quinoline derivative, and its receptor is governed by various non-covalent forces. Molecular docking simulations help to elucidate these key binding interactions, which are fundamental to the molecule's biological activity. nih.govnih.gov For the quinoline scaffold, these interactions commonly include:

Hydrogen Bonds: The nitrogen atom within the quinoline ring and amine or ethoxy groups can act as hydrogen bond acceptors, while the amine group can also serve as a hydrogen bond donor. These interactions with amino acid residues like aspartic acid, serine, and asparagine in a receptor's active site are often critical for binding affinity.

Hydrophobic Interactions: The aromatic rings of the quinoline structure frequently engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine. These interactions help to anchor the ligand within the binding pocket.

Pi-Pi Stacking: The planar aromatic system of the quinoline core can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking, further stabilizing the ligand-receptor complex.

Table 1: Common Ligand-Receptor Binding Interactions for Quinoline Derivatives

| Interaction Type | Description | Potential Interacting Residues |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). | ASP, GLU, SER, THR, ASN, GLN |

| Hydrophobic | Interactions between nonpolar regions of the ligand and receptor, driven by the exclusion of water. | ALA, VAL, LEU, ILE, PHE, TRP |

| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. | PHE, TYR, TRP, HIS |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

A ligand is typically flexible and can adopt numerous conformations (spatial arrangements of atoms). Conformational analysis in the context of molecular docking aims to identify the specific low-energy conformation, or "pose," that the ligand adopts when it is bound to the receptor's active site. openmedicinalchemistryjournal.com The binding process often involves a conformational selection, where the receptor preferentially binds to a specific pose of the ligand that best fits the geometry and electrostatics of the binding site. Understanding the bound conformation is essential, as it dictates the precise orientation of functional groups responsible for key interactions and, consequently, the molecule's activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate various molecular properties, including electronic energies, molecular geometries, and vibrational frequencies. nih.gov

The electronic properties of a molecule are crucial for its reactivity and stability. DFT calculations are particularly useful for determining the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons from a donor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. scispace.com

These parameters are valuable in predicting how quinoline derivatives might participate in charge-transfer interactions with biological targets.

Table 2: Representative Theoretical Electronic Properties of Quinoline Derivatives (Calculated via DFT)

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Quinolines | -5.1 to -6.2 | -2.5 to -3.1 | 2.0 to 3.1 |

| Aminoquinolines | -5.0 to -5.5 | -2.8 to -3.3 | 1.7 to 2.7 |

| Ethoxyquinolines | -5.3 to -5.8 | -2.6 to -3.0 | 2.3 to 3.2 |

Note: These values are representative and can vary significantly based on the specific substituents and the computational methods used.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (conceptual framework)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. libretexts.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. neliti.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Computational design protocols integrate various computational methodologies, including QSAR and molecular docking, into a systematic workflow for designing novel molecules with desired properties. An example of such a protocol is CADMA-Chem (Computer-Assisted Design of Multifunctional Antioxidants). nih.govresearchgate.net Although designed for antioxidants, its conceptual framework is applicable to the design of other functional molecules.

The CADMA-Chem protocol provides a multi-step screening process that involves the simultaneous analysis of several key properties to identify promising drug candidates. mdpi.com The conceptual stages include:

Initial Design: Proposing novel molecular structures based on a lead compound or pharmacophore.

Property Prediction: Using computational tools to predict essential properties such as:

Drug-like behavior (e.g., bioavailability, permeation).

Toxicity profiles.

Manufacturability and synthetic accessibility.

Receptor-ligand binding affinities (via molecular docking).

Specific functional activities (e.g., antioxidant or enzyme inhibitory potential). mdpi.com

Scoring and Selection: Applying a scoring system to rank the designed molecules based on their predicted properties.

Prioritization: Selecting the highest-scoring candidates for synthesis and experimental validation.

This type of integrated computational protocol represents a modern approach to rational drug design, aiming to accelerate the discovery of new therapeutic agents by reducing the reliance on trial-and-error synthesis. nih.govmdpi.com

Virtual Screening Techniques

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. For quinoline derivatives, which are known to possess a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties, virtual screening is a key tool in identifying promising lead compounds. nih.gov

The process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This technique involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. For a hypothetical screening involving 4-Ethoxy-2-methylquinolin-6-amine, the process would involve preparing a 3D model of the compound and docking it against a relevant biological target. The scoring functions would then estimate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Ligand-Based Virtual Screening (LBVS): In cases where the structure of the target is unknown, but a set of molecules with known activity is available, LBVS methods can be used. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. Methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are common. mdpi.comnih.gov A 3D-QSAR model for a series of quinoline derivatives, for instance, can correlate the three-dimensional structures of the molecules with their biological activity. mdpi.comnih.gov

The following interactive table illustrates a hypothetical virtual screening of a library of quinoline derivatives against a protein target.

| Compound | Docking Score (kcal/mol) | Predicted pIC50 |

| This compound | -8.5 | 6.8 |

| Derivative A | -9.2 | 7.3 |

| Derivative B | -7.8 | 6.1 |

| Derivative C | -8.9 | 7.0 |

This table presents illustrative data for a hypothetical virtual screening scenario.

Mechanistic Insights into Chemical Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For substituted quinolines, theoretical studies can shed light on reaction pathways, transition states, and the electronic factors that govern their reactivity.

Understanding the energetics of a reaction is crucial for predicting its feasibility and rate. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate the activation parameters, such as the activation energy (Ea) and the enthalpy of activation (ΔH‡). rsc.orgnih.gov These calculations involve mapping the potential energy surface of the reaction to identify the transition state, which is the highest energy point along the reaction coordinate.

For a reaction involving a substituted quinoline, such as electrophilic substitution, the calculations would model the approach of the electrophile to the quinoline ring and the subsequent formation of the sigma complex intermediate. quimicaorganica.org The energy difference between the reactants and the transition state would yield the activation energy. These studies can also predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions on the quinoline ring. quimicaorganica.org

Below is an illustrative data table of calculated activation energies for a hypothetical electrophilic substitution reaction on a quinoline derivative.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Substitution at C5 | 15.2 |

| Substitution at C8 | 14.8 |

| Substitution at C7 | 18.5 |

This table presents hypothetical data to illustrate the use of computational chemistry in predicting reaction outcomes.

The distribution of electrons within a molecule is fundamental to its chemical reactivity. Electron density localization studies provide a detailed picture of where electrons are concentrated and where they are deficient. DFT calculations are instrumental in this area, allowing for the computation of various electronic properties. nih.govnih.gov

One common approach is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. For a compound like this compound, the location of the HOMO would suggest the most likely sites for electrophilic attack.

Another powerful tool is the calculation of the molecular electrostatic potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

The following table provides a hypothetical summary of electronic properties for this compound, as would be derived from DFT calculations.

| Electronic Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

This table contains illustrative data based on typical computational results for similar molecules.

Applications in Advanced Chemical Fields

Catalysis and Catalytic Processes

The nitrogen atom in the quinoline (B57606) ring and the exocyclic amine group in 4-Ethoxy-2-methylquinolin-6-amine can act as potent coordination sites for metal centers, making its derivatives excellent candidates for ligands in catalysis.

Quinoline derivatives are frequently employed as ligands in transition-metal-catalyzed reactions. acs.org The nitrogen atom of the quinoline ring can coordinate with a metal, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. For instance, copper(II) complexes with various quinoline-based ligands have been shown to be effective in catalyzing the oxidation of catechol to o-quinone. mdpi.comscilit.com The catalytic activity in these systems is highly dependent on the nature of the quinoline ligand and the counter-ion of the copper salt, with weakly bound ions facilitating easier coordination of the ligand to the metal center. mdpi.com The presence of an amine group, as in this compound, can provide an additional coordination site, potentially forming stable bidentate or polydentate complexes that enhance catalytic performance in various transformations.

The synthesis of quinolines often involves the dehydrogenation of their tetrahydroquinoline precursors, a reaction of significant industrial interest. nih.govnih.govacs.org Advanced catalytic systems using o-quinones have been developed for this purpose. acs.orgorganic-chemistry.org These systems can operate under mild conditions, using ambient air as the oxidant. nih.govnih.govacs.org For example, a modular catalyst system comprising an o-quinone and a Co(salophen) cocatalyst efficiently facilitates the oxidative dehydrogenation of tetrahydroquinolines. nih.govnih.govacs.orgacs.orgorganic-chemistry.org The reaction proceeds via different potential mechanisms, including a "transamination" pathway or a non-biomimetic "addition-elimination" pathway, depending on the specific quinone catalyst used. nih.govacs.org The electronic properties of the tetrahydroquinoline substrate influence the reaction's success; electron-rich derivatives like 6-methoxy-tetrahydroquinoline have been successfully dehydrogenated to the corresponding quinoline, albeit sometimes requiring optimization to minimize side products. nih.govacs.org This suggests that a substrate like the tetrahydro- precursor to this compound, with its electron-donating ethoxy and amine groups, would be a viable candidate for such catalytic dehydrogenation.

Table 1: Comparison of Catalytic Dehydrogenation of Tetrahydroquinolines

| Substrate | Catalyst System | Conditions | Yield | Citation |

|---|---|---|---|---|

| Tetrahydroquinoline | [Ru(phd)₃]²⁺ / Co(salophen) | Air, Room Temp, 24h | 93% | organic-chemistry.org |

| 6-Methyltetrahydroquinoline | phd/Co(salophen) | Air, Room Temp, 6h | 91% | nih.govacs.org |

| 6-Methoxytetrahydroquinoline | phd/Co(salophen) | Air, Room Temp | 74% | nih.govacs.org |

Note: 'phd' refers to 1,10-phenanthroline-5,6-dione.

The N-methylation of amines is a fundamental transformation in the synthesis of many fine chemicals and pharmaceuticals. acs.org Heterogeneous catalysts are particularly valued for their ease of separation and reusability. Recent advancements have focused on using methanol (B129727) as a green and atom-economical C1 source for these reactions. acs.org Platinum-based catalysts, especially when modified with tin oxide (SnOx), have shown high efficacy in the reductive N-methylation of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines. acs.org In these reactions, methanol serves as the source for both the methyl group and the hydrogen required for the reduction of the quinoline ring. acs.org The reaction of aniline (B41778) and methanol over certain zeolite-based catalysts can also lead to N-alkylanilines, demonstrating the versatility of heterogeneous systems in C-N bond formation. rsc.org The amine group in this compound could itself be a substrate for N-methylation, or the quinoline core could undergo reductive N-methylation depending on the catalyst and reaction conditions employed.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. nptel.ac.innih.govrsc.org Transition-metal catalysis provides powerful tools for creating these bonds, often through C-H activation. acs.orgacs.org For example, copper-catalyzed methods have been developed for the direct amination of quinoline N-oxides at the C2 position, offering a direct route to 2-aminoquinolines under mild, oxidant-free conditions. acs.org Nickel-hydride catalysis has also emerged as a versatile strategy for C-N bond formation, including the synthesis of quinolines from alkynes and anthranils. rsc.org Furthermore, Rh(III)-catalyzed hydroamidation of alkenyl carboxylic acids, where a directing group controls regioselectivity, showcases advanced methods for creating specific C-N bonds to access valuable β-amino acids. acs.org The structure of this compound, containing both a quinoline nucleus and an amine substituent, makes it relevant both as a potential product from such reactions and as a scaffold for further C-N bond-forming functionalization.

Materials Science and Engineering

The rigid, planar structure and functional group versatility of quinoline derivatives make them attractive building blocks for advanced materials, particularly in the burgeoning field of porous crystalline polymers.

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.netresearchgate.netmdpi.com Their ordered pore structures and high surface areas make them suitable for applications in gas storage, separation, and catalysis. The stability and functionality of COFs are largely determined by the linkages connecting the monomer units. researchgate.netresearchgate.net

Quinoline-linked COFs have garnered significant attention due to their exceptional chemical stability compared to more common imine-linked COFs. researchgate.netresearchgate.net These robust materials can be synthesized through multicomponent reactions, such as the Doebner or Povarov reactions, either in a one-pot synthesis or via post-synthetic modification of an existing imine COF. researchgate.netresearchgate.netnih.gov The resulting quinoline-based frameworks can withstand harsh acidic, basic, and redox environments. researchgate.net

A molecule like this compound, with its reactive amine group, is an ideal candidate for a monomer in the construction of COFs. The amine can react with aldehyde-functionalized monomers to form an initial imine-linked framework, which can then be converted into a more stable quinoline-linked COF. researchgate.netresearchgate.net Alternatively, it can participate directly in a one-pot multicomponent reaction to form the quinoline linkage. researchgate.netmdpi.com The presence of the ethoxy and methyl substituents on the quinoline unit can be used to fine-tune the pore environment and properties of the final COF material, potentially enhancing its performance in specific applications like photocatalysis or molecular separation. nih.govnih.gov For example, functionalized triazine-based COFs containing quinoline moieties have been used to enhance the performance of lithium-sulfur batteries. nih.gov

Development of Electronic and Optical Materials

The unique scaffold of quinoline, featuring a fused benzene (B151609) and pyridine (B92270) ring, provides a platform for developing advanced materials with tailored electronic and optical properties. The introduction of specific functional groups, such as ethoxy and amine moieties found in this compound, plays a crucial role in tuning these characteristics. Generally, quinoline derivatives are investigated for their potential in optoelectronics due to their inherent chemical and thermal stability, fluorescence, and electron-transporting capabilities. acs.org

The presence of electron-donating groups, like the amino group at the C-6 position and the ethoxy group at the C-4 position, significantly influences the molecule's electronic structure. These substituents increase the electron density of the π-conjugated system, which can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of the HOMO-LUMO gap is a key strategy in designing materials for specific applications. For instance, materials with a smaller energy gap are often desirable for applications in organic light-emitting diodes (OLEDs) and solar cells, as they can absorb and emit light at longer wavelengths. beilstein-journals.org

Research into "push-pull" type fluorescent molecules, which contain both electron-donating (push) and electron-withdrawing (pull) groups, has shown that amino-quinoline derivatives can exhibit solvatochromism. researchgate.net This means their fluorescence properties are highly sensitive to the polarity of their environment. researchgate.net This characteristic is valuable for creating chemical sensors and probes. While specific data for this compound is not extensively published, the principles derived from similar structures suggest its potential as a building block for such environmentally sensitive fluorescent materials.

Quinoline derivatives are also used to form metal complexes, particularly with aluminum (Alq₃), which are benchmark materials in OLED technology. researchgate.net The ligands are modified to tune the emission color and improve device efficiency. researchgate.net The incorporation of electron-donating groups on the quinoline ring can shift the emission to different parts of the spectrum, for example, producing green or yellow light. researchgate.net The combination of the stable quinoline core with electron-rich substituents in this compound makes it a candidate for creating novel ligands for luminescent metal complexes.

Application in Dyes and Pigments

The same electronic properties that make quinoline derivatives interesting for optical materials also make them suitable for use as dyes and pigments. The extended π-conjugated system of the quinoline ring is a chromophore, and the attachment of auxochromes, such as amino and ethoxy groups, can enhance and modify its color properties.

A notable example closely related to the subject compound is the synthesis of monoazo disperse dyes using a 3-[(2-methyl-6-ethoxy-4-quinolinyl)amino]phenol intermediate. derpharmachemica.com These dyes were created by coupling the quinoline derivative with various diazo components to produce a range of colors. derpharmachemica.com When applied to polyester (B1180765) fabrics, these dyes exhibited shades of brown, yellow, and grey. derpharmachemica.com The performance of these dyes was evaluated for their fastness properties, which is a critical measure of a dye's durability.

The table below summarizes the dyeing performance of these related quinoline-based azo dyes on polyester fabric, demonstrating their potential utility in the textile industry.

| Dye Characteristics | Performance Results |

| Shades Obtained | Brown, Yellow, Grey |

| Light Fastness | Poor to Good |

| Wash Fastness | Very Good to Excellent |

| Exhaustion (%) | 55-71% |

| Data derived from studies on monoazo disperse dyes based on a 2-methyl-6-ethoxy-4-quinolinyl core. derpharmachemica.com |

The results indicate that while light fastness varied, the wash fastness was generally very high, suggesting strong binding to the fabric fibers. derpharmachemica.com The dye bath exhaustion, which measures the percentage of dye that transfers from the bath to the fabric, was moderate to good. derpharmachemica.com

Furthermore, the broader class of quinophthalone pigments, which are based on the reaction of quinaldine (B1664567) (2-methylquinoline) and phthalic anhydride, includes well-known commercial dyes like Quinoline Yellow SS. wikipedia.org This dye is a bright, greenish-yellow colorant used in various applications, from lacquers and resins to cosmetics. wikipedia.org The established use of the 2-methylquinoline (B7769805) core in the pigment industry underscores the potential of its derivatives, including this compound, to serve as scaffolds for new colorants. The specific substituents on the target compound would be expected to produce unique shades and properties.

Future Research Directions and Unexplored Avenues for 4 Ethoxy 2 Methylquinolin 6 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The future development and application of 4-Ethoxy-2-methylquinolin-6-amine are contingent upon the availability of efficient and scalable synthetic methodologies. While the direct synthesis of this specific compound is not widely reported in the literature, established methods for the synthesis of related quinoline (B57606) derivatives can serve as a foundation for novel and optimized routes.

Future research should focus on developing more convergent and atom-economical synthetic pathways to this compound. This could involve:

Catalytic C-H activation: Exploring transition-metal-catalyzed C-H functionalization to directly introduce the ethoxy and amino groups onto a pre-formed 2-methylquinoline (B7769805) core, thus avoiding the use of pre-functionalized starting materials.

Flow chemistry: Utilizing microreactor technology to enable rapid optimization of reaction conditions, improve safety for potentially hazardous reactions (e.g., nitration), and facilitate continuous production.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Linear Multi-step Synthesis | Well-established reactions, predictable outcomes. | Lower overall yield, more waste generation. |

| Convergent Synthesis | Higher overall yield, greater flexibility. | Requires careful planning of fragment synthesis. |

| C-H Activation | High atom economy, reduced synthetic steps. | Selectivity can be a challenge. |

| Flow Chemistry | Enhanced safety, rapid optimization, scalability. | Requires specialized equipment. |

Exploration of Advanced Catalytic Applications

The presence of a nitrogen-containing heterocyclic ring and an amino group in this compound suggests its potential as a ligand in catalysis. Aminoquinoline derivatives are known to act as effective ligands for various transition metals, facilitating a range of organic transformations.

Future research could explore the use of this compound or its derivatives as ligands in:

Asymmetric Catalysis: The development of chiral versions of this quinoline, for example, by introducing a chiral center in the ethoxy group or by derivatizing the amine, could lead to novel catalysts for asymmetric synthesis.

Cross-Coupling Reactions: Investigating the utility of its metal complexes in catalyzing Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for the construction of complex organic molecules.

Photocatalysis: The quinoline ring system can participate in photoredox catalysis. The electronic properties of this compound could be tuned to develop novel metal-free photocatalysts for organic synthesis.

Deeper Computational and Mechanistic Studies

To guide the rational design of new synthetic routes and applications, a thorough understanding of the electronic structure and reactivity of this compound is crucial. Computational chemistry offers powerful tools to investigate these aspects at a molecular level.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential. researchgate.netmdpi.com These calculations can provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Simulating the energy profiles of potential synthetic reactions to identify the most favorable pathways and transition states. This can aid in optimizing reaction conditions and predicting potential byproducts.

In Silico Screening: Computationally screening the binding affinity of this compound and its derivatives with various biological targets or as ligands for catalytic metals to prioritize experimental work.

A recent study on a related benzothiazole (B30560) derivative, 2-amino-6-ethoxybenzothiazolium diphenylacetate, utilized DFT to calculate static isotropic and anisotropic linear polarizability, as well as third-order nonlinear optical (NLO) polarizability, highlighting its potential in optoelectronics. researchgate.net Similar investigations on this compound could uncover its potential in this area.

Integration into New Material Systems

The unique combination of a rigid quinoline backbone and functional ethoxy and amino groups makes this compound an attractive building block for the development of new functional materials.

Potential avenues for research in materials science include:

Organic Light-Emitting Diodes (OLEDs): The quinoline moiety is a known component in materials for OLEDs. The ethoxy and amino substituents can be used to tune the electronic and photophysical properties, potentially leading to new emitters or host materials.

Sensors: The amino group can be functionalized to create chemosensors for the detection of specific ions or molecules. The quinoline ring can act as a fluorophore, with changes in its emission upon binding to an analyte.

Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (amino group for polymerization or coordination) allows for its incorporation into polymeric structures or as a linker in MOFs. These materials could have applications in gas storage, separation, or catalysis.

The exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Ethoxy-2-methylquinolin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes can be designed using retrosynthetic analysis tools (e.g., Template_relevance models) combined with databases like PISTACHIO and Reaxys . Key steps include:

- Precursor selection: Ethoxy and methyl substituents may require protecting groups (e.g., benzyloxy for ethoxy) to avoid side reactions .

- Reaction optimization: Solvent choice (e.g., DMSO for nucleophilic substitution) and catalysts (e.g., Ag₂SO₄ for coupling reactions) improve yield .

- Purification: Column chromatography or recrystallization (e.g., ethanol) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C4, methyl at C2) via chemical shifts and coupling patterns .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking) .

- Mass Spectrometry : Validates molecular weight (e.g., 202.25 g/mol) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at RT, protected from light and moisture to prevent decomposition .

- Safety : Use PPE (gloves, safety glasses) and work in fume hoods due to potential amine reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges during quinoline functionalization (e.g., ethoxy vs. methyl placement) be addressed?

- Methodological Answer :

- Directing Groups : Use transient protecting groups (e.g., nitro at C6) to steer electrophilic substitution .

- Computational Modeling : DFT calculations predict electronic effects of substituents on reaction pathways .

- Experimental Validation : Monitor intermediate formation via LC-MS to adjust reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. methoxy) to isolate contributing factors .

- Meta-Analysis : Cross-reference data from PubMed and CAS Common Chemistry to identify outliers .

Q. How can researchers design experiments to probe the anticancer mechanisms of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with kinases or DNA topoisomerases .

- In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with controls for apoptosis (e.g., caspase-3 assays) .

- Metabolite Tracking : LC-HRMS identifies metabolic products (e.g., demethylated derivatives) in hepatic microsomes .

Q. What computational tools are effective for predicting the environmental impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.